(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide, also known as Coumarin-3-yl)-2-methoxyphenyl)prop-2-enamide, is a chemical compound that belongs to the class of enamide derivatives. This compound has been the subject of scientific research due to its potential therapeutic applications in various fields. In
Scientific Research Applications
Synthesis and Chemical Properties
The compound (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide, belonging to the coumarin family, is noted for its versatile synthetic routes and chemical reactivity. Synthetic protocols highlight the importance of this compound and its derivatives in organic synthesis, where Suzuki coupling reactions and lactonization processes are commonly employed. These methods enable the production of various biologically active molecules, showcasing the compound's role in medicinal chemistry and drug design (Mazimba, 2016).
Pharmacological Importance
The core structure of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is a scaffold for numerous pharmacologically important molecules. It's instrumental in the development of compounds with potential anticancer, antioxidant, and anti-neurodegenerative properties. The versatility of the coumarin nucleus allows for extensive biological activities, including interactions with various enzymes and receptors crucial for therapeutic applications. This highlights the significance of such compounds in the exploration of new therapeutic agents (Torres et al., 2014).
Antioxidant Activity
The antioxidant potential of coumarin derivatives, including (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide, is a subject of significant interest. Their ability to act as free radical scavengers is attributed to the chemical structure that allows for efficient radical delocalization. This property is crucial in the development of antioxidant agents that can mitigate oxidative stress-related cellular damage, providing a pathway for the treatment of various oxidative stress-related diseases (Torres et al., 2014).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-18-9-5-3-7-16(18)20-19(21)11-10-14-12-15-6-2-4-8-17(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHRZILUEKGUIM-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.